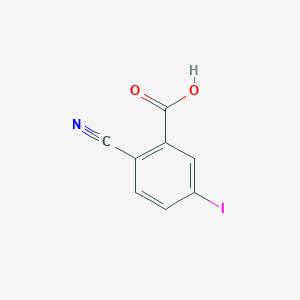

2-Cyano-5-iodobenzoic acid

Overview

Description

2-Cyano-5-iodobenzoic acid is a chemical compound with the molecular formula C8H4INO2 and a molecular weight of 273.03 . It is a white to yellow solid at room temperature .

Molecular Structure Analysis

The InChI code for 2-Cyano-5-iodobenzoic acid is 1S/C8H4INO2/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-3H,(H,11,12) . This indicates that the molecule consists of an iodine atom and a cyano group attached to a benzoic acid core.Physical And Chemical Properties Analysis

2-Cyano-5-iodobenzoic acid is a white to yellow solid at room temperature .Scientific Research Applications

Organocatalysts and Reagents

2-Cyano-5-iodobenzoic acid is used in the preparation of nonexplosive cyclic hypervalent iodine (III) oxidants, which serve as efficient organocatalysts and reagents for various reactions . These oxidants are prepared using Oxone® in aqueous solution under mild conditions at room temperature .

Precursor for Other Derivatives

The 2-Cyano-5-iodobenzoic acids obtained from the above method can be used as precursors of other cyclic organoiodine (III) derivatives . This is achieved by the solvolytic derivatization of the hydroxy group under mild conditions of 80 °C or lower temperature .

Decarboxylative Alkynylation

This compound has been used as a catalyst and reagent in various reactions, including decarboxylative alkynylation .

Decarboxylative Acylarylation

Another application of 2-Cyano-5-iodobenzoic acid is in the decarboxylative acylarylation .

Oxyalkenylation and Oxyarylation

It has also been used in oxyalkenylation and oxyarylation reactions .

Oxidative C–H Arylation

2-Cyano-5-iodobenzoic acid is used in oxidative C–H arylation .

C–H Hydroxylation and Oxidation

This compound is used in C–H hydroxylation and oxidation .

Ring-Opening Hydrazination and Asymmetric Intramolecular α-Cyclopropanation

It has been used in ring-opening hydrazination and asymmetric intramolecular α-cyclopropanation .

Safety and Hazards

The safety information for 2-Cyano-5-iodobenzoic acid indicates that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

The primary target of 2-Cyano-5-iodobenzoic acid is succinate dehydrogenase (SDH) . SDH is a key enzyme that participates in both the tricarboxylic acid (TCA) cycle and the respiration chain . It plays a critical role in regulating plant pathogenic fungi growth and reproduction .

Mode of Action

2-Cyano-5-iodobenzoic acid interacts with its target, SDH, by inhibiting its function . The compound’s antifungal activity is achieved by disrupting the mitochondrial TCA cycle and respiration chain . This unique mode of action allows it to have no cross-resistance with other commercial fungicides .

Biochemical Pathways

The inhibition of SDH by 2-Cyano-5-iodobenzoic acid affects the TCA cycle and the respiration chain . These are crucial biochemical pathways for energy production in cells. By disrupting these pathways, the compound effectively controls the growth and reproduction of plant pathogenic fungi .

Result of Action

The result of the action of 2-Cyano-5-iodobenzoic acid is the effective control of plant pathogenic fungi. By inhibiting SDH, the compound disrupts crucial biochemical pathways in these organisms, leading to their inability to grow and reproduce effectively .

properties

IUPAC Name |

2-cyano-5-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4INO2/c9-6-2-1-5(4-10)7(3-6)8(11)12/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GURKJLQOEBNLCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90608938 | |

| Record name | 2-Cyano-5-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90608938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

185050-32-2 | |

| Record name | 2-Cyano-5-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90608938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

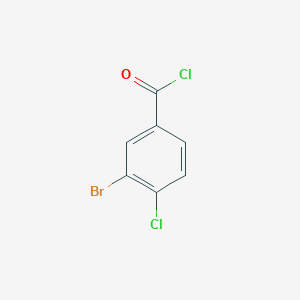

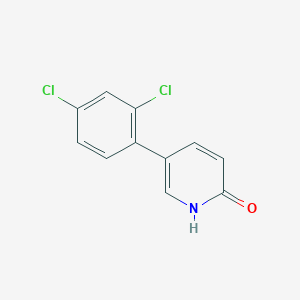

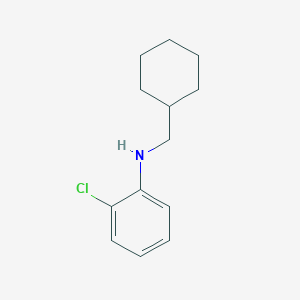

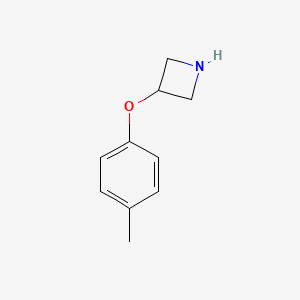

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.